20-trifluoro Leukotriene B4
Overview
Description
20-trifluoro Leukotriene B4 is an eicosanoid lipid mediator . It is also known as 5S,12R-dihydroxy-20,20,20-trifluoro-6Z,8E,10E,14Z-eicosatetraenoic acid . The molecule contains a total of 55 bonds, including 26 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 3 hydroxyl groups, and 2 secondary alcohols .
Synthesis Analysis
The synthesis of leukotriene B4 involves a stereocontrolled acetate–aldol reaction with Nagao’s chiral auxiliary and a Z -selective Boland reduction . The biosynthesis of 20,20,20-trifluoroleukotriene B4 from 20,20,20-trifluoroarachidonic acid is a metabolically stable analog of leukotriene B4 .Molecular Structure Analysis
The molecular formula of 20-trifluoro Leukotriene B4 is C20H29F3O4 . It has an average mass of 390.437 Da and a monoisotopic mass of 390.201782 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 20-trifluoro Leukotriene B4 include a molecular weight of 390.4 , and it has heavy atoms 27, rings 0, aromatic rings 0, rotatable bonds 15, van der Waals molecular volume 394.73, topological polar surface area 77.76, hydrogen bond donors 3, hydrogen bond acceptors 4, logP 5.56, and molar refractivity 100.74 .Scientific Research Applications
Inflammation and Immune Response Modulation
20CF3-LTB4, like its parent compound LTB4, plays a crucial role in inflammation and immune responses. It is involved in the recruitment and activation of immune cells, particularly neutrophils. By interacting with G protein-coupled receptors, it can influence the inflammatory cascade . Researchers study its impact on various inflammatory conditions, including autoimmune diseases and allergic reactions.
Neutrophil Desensitization
Studies have shown that 20CF3-LTB4 can induce neutrophil desensitization to degranulation by LTB4. This property makes it a fascinating target for understanding immune cell behavior and potential therapeutic interventions .
Chemotaxis and Cell Migration
As an equipotent chemoattractant, 20CF3-LTB4 can guide immune cells to sites of infection or injury. Investigating its chemotactic properties provides insights into cellular migration mechanisms and may lead to novel therapies for conditions involving aberrant cell movement .
Lipid Mediator Signaling Pathways
Leukotrienes, including 20CF3-LTB4, are eicosanoid lipid mediators derived from arachidonic acid. Researchers explore their signaling pathways and interactions with receptors to understand their impact on cellular processes. These insights contribute to drug development and therapeutic strategies .
Cardiovascular Health
Although less explored, 20CF3-LTB4’s effects on cardiovascular health are of interest. Leukotrienes can influence vascular tone, platelet aggregation, and endothelial function. Investigating 20CF3-LTB4’s role in these processes may reveal potential cardiovascular targets .
Drug Development and Therapeutic Potential
Given its unique properties, 20CF3-LTB4 serves as a valuable tool in drug discovery. Researchers study its interactions with receptors, enzymatic pathways, and downstream effects. By understanding its role in disease pathways, they can design targeted therapies .
Mechanism of Action
Target of Action
20-Trifluoro Leukotriene B4 (20CF3-LTB4) is an analog of Leukotriene B4 . It primarily targets neutrophils , a type of white blood cell that plays a crucial role in the body’s immune response . The compound has equipotent chemoattractant capabilities and can resist ω-oxidation .
Mode of Action
20CF3-LTB4 interacts with its targets by inducing neutrophil desensitization to degranulation by Leukotriene B4 . This interaction results in changes in the neutrophil’s response to Leukotriene B4 .
Biochemical Pathways
The compound affects the biochemical pathways related to neutrophil activation . Specifically, it inhibits all LTB4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .
Result of Action
The primary molecular and cellular effect of 20CF3-LTB4’s action is the desensitization of neutrophils to degranulation by Leukotriene B4 . This results in a reduction in the neutrophil’s response to Leukotriene B4 .
properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-QAASZIRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-trifluoro Leukotriene B4 | |
CAS RN |
115178-97-7 | |
Record name | 20-Trifluoromethylleukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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